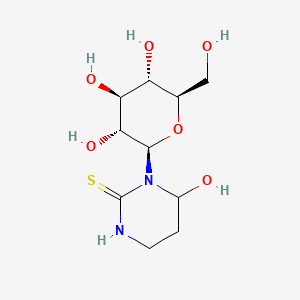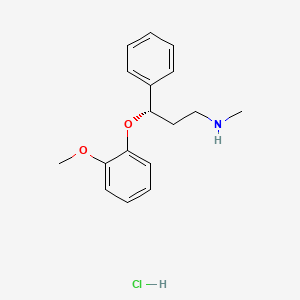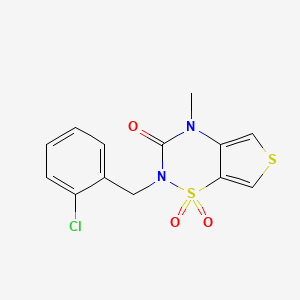
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno ring fused with a thiadiazine ring, along with a chlorophenylmethyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno Ring: Starting with a suitable thiophene derivative, the thieno ring is formed through cyclization reactions.
Introduction of the Thiadiazine Ring: The thiadiazine ring is introduced by reacting the thieno derivative with appropriate reagents such as hydrazine derivatives and sulfur sources.
Addition of the Chlorophenylmethyl Group: The chlorophenylmethyl group is introduced through nucleophilic substitution reactions, often using chloromethyl benzene derivatives.
Methylation: The methyl group is added using methylating agents like methyl iodide.
Oxidation to Form 1,1-Dioxide: The final step involves oxidation to introduce the 1,1-dioxide group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the 1,1-dioxide group, converting it back to the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its unique structure may allow for the development of new drugs with specific targets and mechanisms of action.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other macromolecules, leading to inhibition or activation of specific pathways. The presence of the 1,1-dioxide group may enhance its reactivity, allowing it to form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-, 1,1-dioxide: Lacks the chlorophenylmethyl group.
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-, 1,1-dioxide: Lacks the methyl group.
Uniqueness
The presence of both the chlorophenylmethyl and methyl groups, along with the 1,1-dioxide functionality, makes this compound unique. These structural features contribute to its distinct chemical reactivity and potential applications. The combination of these groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use.
Propiedades
Número CAS |
214916-30-0 |
|---|---|
Fórmula molecular |
C13H11ClN2O3S2 |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methyl]-4-methyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C13H11ClN2O3S2/c1-15-11-7-20-8-12(11)21(18,19)16(13(15)17)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3 |
Clave InChI |
OMFJVHLMOYXASM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





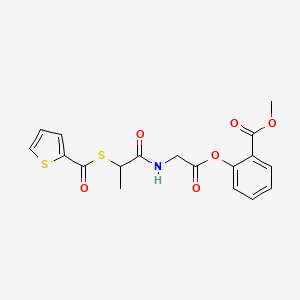
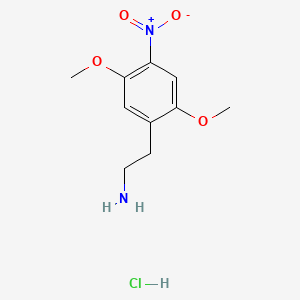
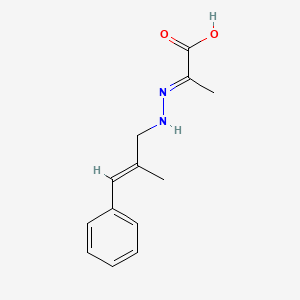
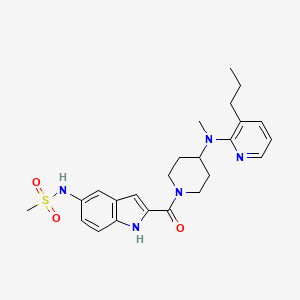
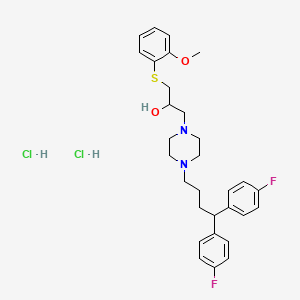

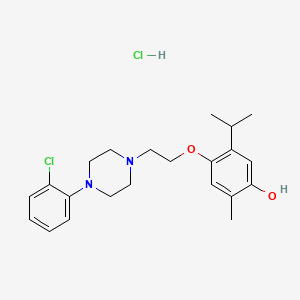
![(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate](/img/structure/B12764136.png)
